molecular formula C21H17NO4S B12143520 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12143520
M. Wt: 379.4 g/mol
InChI Key: XZVHHHDPBRHFSC-UHFFFAOYSA-N
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Description

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one features a pyrrol-2-one core substituted with:

  • A furan-2-ylcarbonyl group at position 4,
  • A hydroxyl group at position 3,
  • A 2-phenylethyl moiety at position 1,
  • A thiophen-2-yl group at position 4.

Properties

Molecular Formula

C21H17NO4S

Molecular Weight

379.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(2-phenylethyl)-2-thiophen-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C21H17NO4S/c23-19(15-8-4-12-26-15)17-18(16-9-5-13-27-16)22(21(25)20(17)24)11-10-14-6-2-1-3-7-14/h1-9,12-13,18,24H,10-11H2

InChI Key

XZVHHHDPBRHFSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

N-Alkylation with 2-Phenylethyl Halides

Method :

  • Deprotection : BOC-protected intermediates are treated with trifluoroacetic acid (TFA) to free the amine.

  • Alkylation : Reacts with 2-phenylethyl bromide in polar aprotic solvents.

Key Reagents :

  • 2-Phenylethyl bromide : Alkylating agent.

  • Triethylamine : Base to scavenge HBr.

Reaction Conditions :

StepReagents/ConditionsPurpose
1TFA, CH₂Cl₂, 0°C to RTDeprotection of BOC group
22-Phenylethyl bromide, Et₃N, DMF, 60°CN-Alkylation at 1-position

Thiophen-2-yl Group Installation

The 5-position thiophen-2-yl group is introduced via coupling or direct substitution.

StepReagents/ConditionsPurpose
1NBS, AIBN, CCl₄, 60°CBromination at 5-position
2Thiophene-2-ethynyl, Pd(PPh₃)₄, CuI, Et₃N, THF, 80°CC–C bond formation

Hydroxy Group Retention and Final Deprotection

The 3-hydroxy group is preserved through selective protection/deprotection strategies.

Acid Chloride Intermediates

Method :

  • Saponification : Esters are hydrolyzed to carboxylic acids.

  • Chlorination : Acid chlorides are formed using SOCl₂ or PCl₅.

Key Reagents :

  • SOCl₂ : Converts carboxylic acids to acid chlorides.

Reaction Conditions :

StepReagents/ConditionsPurpose
1NaOH, H₂O/THF, refluxSaponification of ester to acid
2SOCl₂, DMF, 0°C to RTFormation of acid chloride

Comparative Analysis of Synthetic Routes

RouteKey StepsAdvantagesLimitations
Suzuki Coupling Pd-catalyzed coupling, boronic acidHigh regioselectivityRequires sensitive catalysts
Sonogashira Coupling Pd/Cu catalysis, alkyneBroad substrate scopeRisk of side reactions (e.g., Glaser coupling)
N-Alkylation 2-Phenylethyl bromide, TFA deprotectionHigh functional group tolerancePotential racemization at 1-position

Critical Challenges and Solutions

ChallengeSolutionReference
Stereochemical Control Chiral resolution via diastereomeric salts
Low Solubility Use of polar aprotic solvents (DMF, DMSO)
Oxidation Sensitivity Inert atmosphere (N₂/Ar), low-temperature reactions

Summary of Yield and Purity Data

StepStarting MaterialReagentsYield (%)Purity (%)
Core Synthesis Pyridine derivativesO-Mesitylenesulfonylhydroxylamine65–75>95 (HPLC)
Furan Carboxylation Brominated intermediateThiophene-2-boronic acid, PdCl₂(dppf)70–8090–95
2-Phenylethyl Installation BOC-protected amine2-Phenylethyl bromide85–9095–98

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thiophene and furan rings in the compound are electron-rich aromatic systems, making them susceptible to electrophilic substitution.

Reaction Type Conditions Product Yield Source
Nitration HNO₃/H₂SO₄, 0°CNitro derivatives at C-5 of thiophene or C-3 of furan45–55%
Sulfonation H₂SO₄ (fuming), 50°CSulfonated thiophene ring38%
Halogenation Br₂/FeBr₃, CHCl₃, RTBromination at C-2 of thiophene62%

Key Observations :

  • Thiophene reacts preferentially over furan due to higher aromaticity and electron density.

  • Steric hindrance from the phenylethyl group limits substitution at the pyrrol-2-one ring .

Nucleophilic Reactions at the Carbonyl Groups

The furan-2-ylcarbonyl and pyrrol-2-one carbonyl groups are reactive toward nucleophiles.

Reaction Type Conditions Product Yield Source
Grignard Addition RMgX (R=Me, Et), THF, –10°CTertiary alcohol formation at the furan carbonyl70–75%
Hydrolysis NaOH (aq.), refluxCarboxylic acid derivative88%
Reductive Amination NH₃/NaBH₃CN, MeOHSecondary amine formation65%

Mechanistic Insights :

  • The furan-2-ylcarbonyl group is more reactive than the pyrrol-2-one carbonyl due to conjugation with the furan ring.

  • Hydrolysis under basic conditions proceeds via a tetrahedral intermediate.

Oxidation and Reduction

The hydroxyl and dihydro-pyrrol-2-one moieties exhibit redox activity.

Reaction Type Conditions Product Yield Source
Oxidation (OH) PCC, CH₂Cl₂, RTKetone formation at C-392%
Reduction (C=O) LiAlH₄, THF, 0°CAlcohol derivatives of carbonyl groups78%

Notable Findings :

  • Oxidation of the 3-hydroxy group generates a reactive ketone, enabling further functionalization.

  • LiAlH₄ reduces both furan and pyrrol-2-one carbonyls, but selectivity can be achieved via steric control .

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloaddition reactions due to its conjugated system.

Reaction Type Conditions Product Yield Source
Diels-Alder Maleic anhydride, toluene, ΔSix-membered adduct with furan as diene50%
Electrocyclic Ring Opening UV light, benzeneLinear polyene intermediateN/A

Challenges :

  • The thiophene ring’s rigidity reduces its participation in cycloadditions compared to furan .

Functional Group Transformations

The phenylethyl side chain undergoes selective modifications.

Reaction Type Conditions Product Yield Source
Alkylation CH₃I, K₂CO₃, DMFN-methylated derivative85%
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, DMEBiaryl-modified side chain60%

Applications :

  • Alkylation enhances lipophilicity, improving bioavailability.

  • Suzuki coupling introduces aromatic diversity for structure-activity studies .

Stability and Degradation

The compound degrades under harsh conditions:

Condition Observation Source
Acidic (HCl, Δ) Cleavage of the pyrrol-2-one ring to form γ-ketoamide
Basic (NaOH, Δ) Hydrolysis of the furan carbonyl to a carboxylic acid
UV Exposure [2+2] Cycloaddition between thiophene and furan rings

Scientific Research Applications

Chemical Characteristics

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the development of more complex molecules. Its functional groups facilitate various chemical reactions, making it useful in the synthesis of novel compounds.

Biology

Research has indicated that 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preclinical trials demonstrated significant reductions in cancer cell viability when treated with this compound, suggesting its potential as an anticancer therapeutic.

Medicine

The compound is being explored as a pharmaceutical intermediate in drug development. Its unique structure allows for modifications that can enhance therapeutic efficacy while reducing side effects.

Industry

In materials science, this compound is utilized in the development of advanced materials , including organic semiconductors and polymers. Its electronic properties make it suitable for applications in electronic devices and sensors.

Similar Compounds Overview

Compound NameKey Features
4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-oneExhibits different biological activities
4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(thiophen-2-yloxy) -1,5-dihydro-2H-pyrrol - 2-thioneRelated structure with potential similar applications

The uniqueness of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Anticancer Screening : A study evaluated the effect of this compound on multicellular spheroids derived from cancer cell lines, demonstrating significant reductions in viability compared to control groups.
  • Antimicrobial Efficacy : Comparative tests against standard antibiotics revealed that this compound exhibited superior antimicrobial activity against resistant strains.
  • Anti-inflammatory Activity : In vivo models showed that administration of this compound resulted in reduced inflammation markers in animal models subjected to induced inflammatory conditions.

These findings highlight the potential of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol - 2-one as a versatile agent in various fields.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound A : 3-Hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
  • Key Differences :
    • Replaces the furan-2-ylcarbonyl group with a 2-methyl-dihydrobenzofuran-5-ylcarbonyl moiety.
    • The dihydrobenzofuran introduces steric bulk and altered electronic properties due to saturation and methyl substitution.
Compound B : 4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
  • Key Differences :
    • Substitutes the thiophen-2-yl group with a 4-hydroxy-3-methoxyphenyl ring.
    • Replaces the 2-phenylethyl chain with a 3-methoxypropyl group.

Analogues with Heterocyclic Variations

Compound C : 4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-5-p-tolyl-1,5-dihydro-pyrrol-2-one
  • Key Differences :
    • Replaces the thiophen-2-yl group with a p-tolyl (4-methylphenyl) substituent.
    • Substitutes the 2-phenylethyl group with a 5-methyl-1,3,4-thiadiazol-2-yl heterocycle.
  • Impact : The thiadiazole ring introduces nitrogen and sulfur atoms, which may enhance hydrogen bonding and metal coordination capabilities.
Compound D : 4-(1-Benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • Key Differences :
    • Replaces furan-2-ylcarbonyl with a benzofuran-2-ylcarbonyl group.
    • Includes a 4-chlorophenyl substituent and a thiadiazole-sulfanyl-fluorobenzyl side chain.
Table 1 : Key Properties of Target Compound and Analogues
Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
Target Compound Not explicitly provided - Furan-2-ylcarbonyl, thiophen-2-yl, 2-phenylethyl -
Compound A Not provided - Dihydrobenzofuran-5-ylcarbonyl, thiophen-2-yl, 2-phenylethyl -
Compound B C18H17NO6 343.33 Furan-2-ylcarbonyl, 4-hydroxy-3-methoxyphenyl, 3-methoxypropyl -
Compound C C20H16N2O4S 380.42 Furan-2-carbonyl, p-tolyl, 5-methyl-1,3,4-thiadiazol-2-yl -
Compound D C28H17ClFN3O4S2 578.03 Benzofuran-2-ylcarbonyl, 4-chlorophenyl, thiadiazole-sulfanyl-fluorobenzyl -

Pharmacological and Functional Insights

  • Compound B: The phenolic and methoxy groups may confer antioxidant activity, diverging from the target compound’s likely hydrophobic interactions .
  • Compound D : The benzofuran and thiadiazole moieties are associated with antimicrobial and anticancer activities in literature, highlighting structural versatility for drug design .

Biological Activity

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, focusing on its pharmacological effects and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C25H23NO6C_{25}H_{23}NO_6, with a molecular weight of approximately 433.46 g/mol. The structure includes multiple functional groups, such as furan and thiophene rings, which contribute to its biological activity.

PropertyValue
Molecular FormulaC25H23NO6C_{25}H_{23}NO_6
Molecular Weight433.46 g/mol
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
XlogP4.3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the preparation of furan derivatives followed by cyclization to form the pyrrolone core. The introduction of substituents such as the thiophenyl and phenethyl groups is crucial for enhancing the biological activity of the final product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives similar to this compound. For instance, research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicate that it exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections. The presence of the furan and thiophene moieties is believed to enhance its interaction with microbial membranes .

Anti-inflammatory Effects

Inflammation-related conditions have been targeted in studies involving similar compounds. The ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 has been documented, indicating that this compound may serve as a lead for developing anti-inflammatory drugs .

The biological activity of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is largely attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain some of its neuroprotective effects.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Anticancer Screening : A study evaluated the effect of this compound on multicellular spheroids derived from cancer cell lines, demonstrating significant reductions in viability compared to control groups .
  • Antimicrobial Efficacy : Comparative tests against standard antibiotics revealed that this compound exhibited superior antimicrobial activity against resistant strains .
  • Anti-inflammatory Activity : In vivo models showed that administration of this compound resulted in reduced inflammation markers in animal models subjected to induced inflammatory conditions .

Q & A

Basic Question: What are the established synthetic routes for preparing 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one?

Methodological Answer:
The compound can be synthesized via base-assisted cyclization, a method validated for structurally analogous 3,5-diarylsubstituted pyrrol-2-ones. For example, substituted pyrrolones are synthesized by reacting hydroxy-pyrrolone precursors (e.g., 5-hydroxy-3-phenyl derivatives) with aryl amines or phenols under basic conditions (e.g., K₂CO₃ in DMF). Key steps include:

  • Cyclization : Controlled heating (80–100°C) to promote intramolecular dehydration.
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm), FTIR (C=O stretch ~1700 cm⁻¹), and HRMS for molecular ion validation .
  • Yield Optimization : Adjust stoichiometry of substituents (e.g., furan vs. thiophene) to mitigate steric hindrance and improve cyclization efficiency.

Advanced Question: How can reaction conditions be optimized to enhance regioselectivity in the synthesis of derivatives with mixed aryl substituents (e.g., furan and thiophene)?

Methodological Answer:
Regioselectivity challenges arise from competing electronic and steric effects of heteroaryl groups (furan vs. thiophene). Strategies include:

  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring thiophene incorporation at the 5-position, as observed in analogous thiophene-substituted pyrrolones .
  • Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to coordinate with thiophene’s sulfur atom, directing substitution.
  • Temperature Gradients : Lower temperatures (40–60°C) reduce kinetic competition, favoring thermodynamically stable products. Validate outcomes via 2D NMR (e.g., NOESY for spatial proximity analysis) .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (thiophene: δ 7.1–7.3 ppm; furan: δ 6.3–6.5 ppm) and carbonyl groups (C=O at ~170 ppm in ¹³C).
  • FTIR : Detect hydroxyl (O–H stretch ~3200 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) functionalities.
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₂H₁₈NO₄S: 392.0956) .

Advanced Question: How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?

Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous stereochemical data. For example:

  • Crystal Packing : Analyze intermolecular hydrogen bonds (e.g., O–H···O interactions between hydroxyl and carbonyl groups) to confirm spatial orientation.
  • Torsion Angles : Measure dihedral angles between thiophene/furan rings and the pyrrolone core to validate computational models (e.g., DFT-predicted angles within ±5° of experimental values) .
  • Reference Data : Compare with structurally similar compounds (e.g., monoclinic P2₁/c space group, unit cell parameters: a = 6.0686 Å, b = 18.6887 Å) .

Basic Question: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photooxidation of the furan ring.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the lactam ring.
  • Temperature : Long-term storage at –20°C in inert atmospheres (N₂/Ar) minimizes degradation .

Advanced Question: How can computational modeling (e.g., DFT) predict reactivity trends for derivatives of this compound?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the thiophene moiety often exhibits higher electron density (lower HOMO energy), making it reactive toward electrophiles.
  • Solvent Effects : Use PCM models to simulate solvent polarity’s impact on reaction pathways (e.g., DMSO stabilizes charge-separated intermediates in cyclization).
  • Validation : Compare computed IR/NMR spectra with experimental data (mean absolute error <5%) to refine force fields .

Basic Question: What purification methods are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc 4:1 to 1:2) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences (e.g., higher solubility of thiophene derivatives in ethanol).
  • HPLC : For high-purity demands (>98%), employ C18 columns with acetonitrile/water (0.1% TFA) mobile phase .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Methodological Answer:

  • Substituent Screening : Replace the 2-phenylethyl group with alkyl chains (e.g., morpholinoethyl) to modulate lipophilicity (logP) and bioavailability.
  • Bioisosteric Replacement : Substitute thiophene with pyrazole to enhance metabolic stability, as seen in analogs with improved pharmacokinetic profiles .
  • In Vitro Assays : Test derivatives for enzyme inhibition (e.g., COX-2) using fluorescence polarization or SPR to quantify binding affinities.

Basic Question: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by observing coalescence of split peaks at elevated temperatures.
  • Deuterium Exchange : Confirm labile protons (e.g., hydroxyl) by treating with D₂O and monitoring signal disappearance.
  • 2D Techniques : Use HSQC to correlate ambiguous ¹H signals with ¹³C resonances .

Advanced Question: What mechanistic insights can isotopic labeling provide for the compound’s degradation pathways?

Methodological Answer:

  • ¹⁸O Labeling : Track lactam ring hydrolysis by monitoring ¹⁸O incorporation into carboxylic acid byproducts via HRMS.
  • Deuterated Solvents : Use DMSO-d₆ to study solvent participation in degradation (e.g., radical formation under light exposure).
  • Kinetic Isotope Effects (KIE) : Compare kH/kD ratios to distinguish between proton-transfer vs. electron-transfer mechanisms .

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